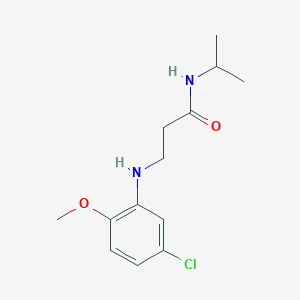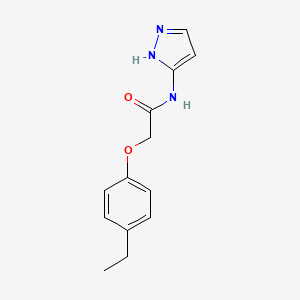
2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenoxy group and a pyrazolyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)acetamide typically involves the following steps:
Preparation of 4-ethylphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-ethylphenoxyacetic acid: The 4-ethylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid.
Synthesis of 1H-pyrazole-3-amine: This can be synthesized from hydrazine and ethyl acetoacetate through a cyclization reaction.
Coupling Reaction: Finally, 4-ethylphenoxyacetic acid is coupled with 1H-pyrazole-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products
Oxidation: 2-(4-carboxyphenoxy)-N-(1H-pyrazol-3-yl)acetamide.
Reduction: 2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)ethylamine.
Substitution: 2-(4-methoxyphenoxy)-N-(1H-pyrazol-3-yl)acetamide.
科学研究应用
2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor ligand, it may bind to the receptor and modulate its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)acetamide
- 2-(4-chlorophenoxy)-N-(1H-pyrazol-3-yl)acetamide
- 2-(4-bromophenoxy)-N-(1H-pyrazol-3-yl)acetamide
Uniqueness
2-(4-ethylphenoxy)-N-(1H-pyrazol-3-yl)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets.
属性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC 名称 |
2-(4-ethylphenoxy)-N-(1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H15N3O2/c1-2-10-3-5-11(6-4-10)18-9-13(17)15-12-7-8-14-16-12/h3-8H,2,9H2,1H3,(H2,14,15,16,17) |
InChI 键 |
MFZQKGSWCDUTPM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






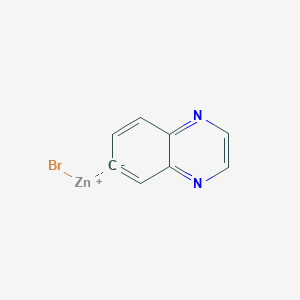

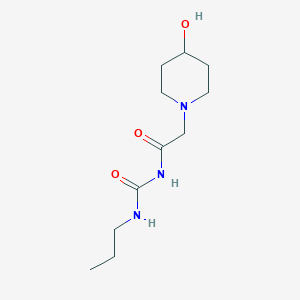
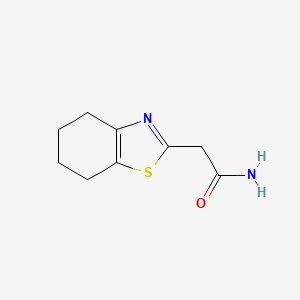

![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide](/img/structure/B14897909.png)
![5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine](/img/structure/B14897912.png)

![6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine](/img/structure/B14897923.png)
